3-chloro-2-oxoPropanoic acid Ethyl ester

Description

BenchChem offers high-quality 3-chloro-2-oxoPropanoic acid Ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-oxoPropanoic acid Ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

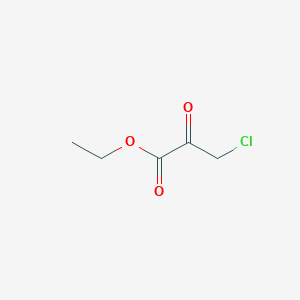

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQULCHHLQEWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 3-chloro-2-oxopropanoate structural formula and properties

Topic: Ethyl 3-Chloro-2-Oxopropanoate: Structural Formula, Properties, and Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2][3]

A Critical Synthon for Thiazole-Based Pharmacophores[2][3]

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS 1694-41-3), also known as ethyl chloropyruvate, is a highly reactive

Chemical Identity & Structural Characterization[4][5][6]

The molecule consists of an ethyl ester backbone with a pyruvate core chlorinated at the 3-position.[2][3] The proximity of the electron-withdrawing ketone and ester groups makes the methylene chloride moiety exceptionally electrophilic toward nucleophilic attack.[2][3]

| Attribute | Detail |

| IUPAC Name | Ethyl 3-chloro-2-oxopropanoate |

| Common Synonyms | Ethyl chloropyruvate; 3-Chloropyruvic acid ethyl ester |

| CAS Registry Number | 1694-41-3 |

| Molecular Formula | |

| Molecular Weight | 150.56 g/mol |

| SMILES | CCOC(=O)C(=O)CCl |

| InChI Key | OIQULCHHLQEWPS-UHFFFAOYSA-N |

Structural Reactivity Analysis

-

C3 (Methylene): Highly susceptible to

displacement due to the adjacent carbonyl (activation) and the leaving group (Cl). -

C2 (Ketone): Electron-deficient carbonyl, prone to nucleophilic addition-elimination sequences.[2][3]

-

Ester Group: generally stable under mild thiazole-forming conditions but susceptible to hydrolysis in strong aqueous base.[2][3]

Physicochemical Properties[3][9][10][11][12][13][14][15][16]

The physical state of ethyl 3-chloro-2-oxopropanoate is sensitive to purity and temperature.[2][3] While often handled as a liquid in crude form, the pure compound is a low-melting solid.[1]

| Property | Value / Range | Notes |

| Physical State | Low-melting solid or semi-solid | Often appears as a yellow oil due to impurities.[2][3] |

| Melting Point | 45 °C (approx.)[4] | Pure crystalline form [1].[5] |

| Boiling Point | 184 °C (760 mmHg) | Decomposes at high temp; usually distilled at reduced pressure (e.g., 80–90 °C @ 10 mmHg). |

| Density | ~1.2 – 1.3 g/cm³ | Estimated for liquid phase. |

| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc | Reacts violently with water (hydrolysis).[1] |

| Stability | Moisture Sensitive; Lachrymator | Prone to polymerization if not stored cold/inert. |

Synthesis & Production Strategies

Route A: Chlorination of Ethyl Pyruvate (Industrial Standard)

The most direct synthesis involves the

Reaction:

Causality & Control:

-

Solvent Choice: Dichloromethane (DCM) is used to maintain a low reflux temperature (~40°C), preventing the decomposition of the thermally sensitive product.

-

Reagent: Sulfuryl chloride (

) is preferred over

Route B: Oxidative Esterification (Alternative)

Oxidation of ethyl 3-chlorolactate using mild oxidants (e.g., Jones reagent or hypochlorite) can yield the target, though this is less common due to the difficulty of obtaining the specific chlorolactate precursor.

Core Application: Hantzsch Thiazole Synthesis

The primary utility of ethyl 3-chloro-2-oxopropanoate is the synthesis of 2-substituted thiazole-4-carboxylates.[2][3] This reaction follows the Hantzsch Thiazole Synthesis mechanism, a self-validating cascade reaction where the product is thermodynamically driven to aromaticity.[2]

Mechanistic Pathway

The reaction proceeds via two key steps:[6]

- Alkylation: The sulfur atom of the thioamide attacks the C3-chloride, displacing the halogen.

-

Cyclodehydration: The nitrogen atom attacks the C2-ketone, followed by loss of water to aromatize the ring.

Figure 1: Mechanistic cascade of the Hantzsch synthesis utilizing ethyl chloropyruvate.

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

Objective: Synthesize a thiazole derivative using ethyl 3-chloro-2-oxopropanoate and thioacetamide.

Reagents:

-

Thioacetamide (1.1 equiv)

-

Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (1.1 equiv) in absolute ethanol.

-

Addition: Add ethyl 3-chloro-2-oxopropanoate (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the haloketone by TLC (mobile phase: 20% EtOAc/Hexanes).

-

Workup (Self-Validating):

-

Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

-

Pour the residue into ice-cold saturated

solution. Why? This neutralizes the HCl byproduct, causing the free base thiazole to precipitate or oil out.

-

-

Isolation: Extract with Ethyl Acetate (3x), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Hydrolysis Risk: The

-keto ester motif is prone to hydrolysis.[2][3] Exposure to atmospheric moisture degrades the compound into 3-chloropyruvic acid and ethanol.[2][3] -

Polymerization: Upon prolonged storage at room temperature, the compound may darken and polymerize.[1]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon or Nitrogen).

-

Container: Tightly sealed glass with Teflon-lined caps.[2][3]

Safety Hazards[3][10]

-

Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a functioning fume hood.

-

Corrosive: Causes skin burns. Wear nitrile gloves and safety goggles [2].

References

-

PubChem. (n.d.). 3-chloro-2-oxopropanoic acid ethyl ester (CID 11469164).[2][3] National Library of Medicine. Retrieved from [Link]

-

Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

Sources

- 1. Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. scispace.com [scispace.com]

- 5. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]

Technical Master File: 3-Chloro-2-oxopropanoic Acid Ethyl Ester

CAS Number: 65868-37-3

Common Synonyms: Ethyl 3-chloropyruvate, Ethyl 3-chloro-2-oxopropionate, Chloropyruvic acid ethyl ester

Molecular Formula:

Executive Summary

3-Chloro-2-oxopropanoic acid ethyl ester (Ethyl 3-chloropyruvate) is a highly reactive

This technical guide details the compound's utility as the primary precursor for the Hantzsch Thiazole Synthesis , a fundamental reaction in the development of thiazole-based therapeutics (e.g., antineoplastics, antibiotics, and enzyme inhibitors). This document provides researchers with validated synthesis protocols, mechanistic insights into its reactivity, and strict safety standards for handling this potent lachrymator.

Chemical Profile & Reactivity Analysis

Structural Electrophilicity

The molecule is defined by three distinct reactive centers, allowing for regioselective transformations.

| Site | Functional Group | Reactivity Mode | Key Application |

| C3 | Electrophile ( | Nucleophilic attack by sulfur (thioamides) or amines. | |

| C2 | Ketone (Oxo) | Electrophile ( | Condensation with amines/hydrazines; reduction to alcohols. |

| C1 | Ethyl Ester | Electrophile ( | Hydrolysis to acid; amidation; transesterification. |

Physical Properties[1]

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: ~75–80 °C at 10 mmHg (Predicted/Analogous). Note: Often distilled under reduced pressure to prevent thermal decomposition.

-

Density: ~1.25 g/cm³ (Estimated based on halo-ester trends).

-

Solubility: Soluble in DCM, THF, Ethanol; hydrolyzes slowly in water.

Synthesis Protocol: Oxidative Chlorination Route

While direct chlorination of ethyl pyruvate is possible, it often suffers from over-chlorination. A more controlled industrial approach involves the oxidative chlorination or the use of sulfuryl chloride (

Reagents & Equipment

-

Reagent: Sulfuryl Chloride (

). -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

). -

Catalyst: None (or trace HCl).

-

Equipment: 3-neck round-bottom flask, pressure-equalizing addition funnel, inert gas (Ar/N2) line, scrubber for HCl/SO2 gas.

Step-by-Step Methodology

-

Setup: Charge the 3-neck flask with Ethyl Pyruvate (1.0 equiv) and anhydrous DCM (5 volumes). Cool the system to 0°C under an argon atmosphere.

-

Addition: Transfer Sulfuryl Chloride (1.05 equiv) to the addition funnel.

-

Reaction: Dropwise add the

over 60 minutes, maintaining the internal temperature < 5°C.-

Mechanistic Note: The reaction proceeds via the enol form of the pyruvate. Low temperature favors mono-chlorination over di-chlorination.

-

-

Degassing: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The evolution of

and -

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

. -

Critical Step: Do not wash with aqueous base vigorously, as the product is prone to hydrolysis and aldol-type polymerization.

-

-

Purification: Distill the residue under high vacuum (0.5 - 1.0 mmHg). Collect the fraction boiling between 60-70°C (approximate).

-

Storage: Store under inert gas at -20°C.

Synthesis Workflow Diagram

Core Application: Hantzsch Thiazole Synthesis[4][5][6]

The primary utility of CAS 65868-37-3 is the synthesis of 2,4-disubstituted thiazole-5-carboxylates. This reaction is a cornerstone in medicinal chemistry for creating libraries of bioactive heterocycles.

Reaction Logic

The reaction involves the condensation of Ethyl 3-chloropyruvate with a Thioamide (or Thiourea).

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon (C3) of the pyruvate, displacing the chloride. -

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl (C2).

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Experimental Protocol (Thiazole Formation)

-

Substrates: Ethyl 3-chloropyruvate (1.0 equiv) + Thiobenzamide (1.0 equiv).

-

Solvent: Ethanol (anhydrous).

-

Conditions: Reflux for 2-4 hours.

Procedure:

-

Dissolve Thiobenzamide in Ethanol.

-

Add Ethyl 3-chloropyruvate dropwise at room temperature.

-

Heat to reflux.[3] A precipitate (Thiazole Hydrochloride salt) often forms or the solution turns clear yellow.

-

Cool and neutralize with aqueous

. -

Extract with Ethyl Acetate, dry over

, and recrystallize.

Mechanistic Pathway Diagram

Safety & Handling Standards (E-E-A-T)

Warning: Ethyl 3-chloropyruvate is a potent lachrymator and vesicant. It shares toxicity profiles with mustard gas analogs due to the alkylating nature of the

Hazard Identification

-

H314: Causes severe skin burns and eye damage.

-

Lachrymator: Induces severe tearing even at low ppm.

Engineering Controls

-

Containment: All transfers must occur within a certified chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate nearby to neutralize spills (nucleophilic destruction of the alkyl halide).

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

References

-

PubChem. (n.d.). Ethyl 3-chloro-2-oxopropanoate (CAS 65868-37-3). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1946). Ethyl Pyruvate Synthesis (Analogous Precursor Protocol). Org. Synth. 1946, 26, 31. Retrieved from [Link]

-

Hantzsch, A. (1887).[6] Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds). Berichte der deutschen chemischen Gesellschaft. (Foundational citation for the mechanism described in Section 4).

Sources

- 1. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 2. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

Technical Whitepaper: Ethyl Chloropyruvate (Ethyl 3-chloro-2-oxopropionate)

A Versatile C3 Synthon for Heterocyclic Chemistry and Drug Discovery

Executive Summary

Ethyl chloropyruvate (Ethyl 3-chloro-2-oxopropionate) is a bifunctional

This guide addresses a frequent point of confusion in the field: the distinction between Ethyl chloropyruvate (the target

Physicochemical Profile

Critical Identity Note: Researchers must verify the CAS number before procurement.[1]

-

Target Compound: Ethyl 3-chloro-2-oxopropionate (Ethyl chloropyruvate).[2] Contains a ketone at C2.[3]

-

Common Confusion: Ethyl 3-chloropropionate (CAS 623-71-2). Lacks the ketone at C2.

Table 1: Key Physical Constants

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-chloro-2-oxopropionate | Also: Ethyl 3-chloropyruvate |

| CAS Number | 65868-37-3 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 150.56 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkens upon decomposition |

| Boiling Point | 184.7°C (at 760 mmHg) | Decomposes at higher temps |

| Density | 1.224 g/cm³ | At 20°C |

| Flash Point | ~76°C | Closed Cup |

| Solubility | Soluble in DCM, EtOAc, Ethanol | Hydrolyzes in water |

| Refractive Index |

Structural Dynamics: Keto-Enol Tautomerism

Like many

Figure 1: Keto-enol equilibrium.[4] The electrophilicity of the C2 ketone is central to its reactivity.

Chemical Reactivity & Mechanisms[1][10]

The Hantzsch Thiazole Synthesis

The most high-value application of ethyl chloropyruvate is the synthesis of 2-aminothiazole-4-carboxylates via reaction with thioureas or thioamides. This reaction proceeds through a stepwise mechanism:

-

S-Alkylation: The sulfur atom of the thiourea attacks the C3 carbon (bearing the chlorine), displacing the chloride ion.

-

Cyclization: The nitrogen atom attacks the C2 ketone.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Figure 2: Mechanistic pathway for thiazole formation. The C3 chlorine acts as the leaving group.

Comparison with Ethyl Bromopyruvate

While ethyl bromopyruvate is more commonly cited due to the better leaving group ability of bromide (

-

Stability: Less prone to rapid decomposition or polymerization during storage.

-

Selectivity: Slower reaction rates can sometimes improve selectivity in complex multi-functional substrates, reducing side reactions at the ketone.

Experimental Methodologies

Synthesis of Ethyl Chloropyruvate

Note: Commercially available, but can be synthesized if fresh reagent is required.

Protocol: Chlorination of Ethyl Pyruvate

-

Reagents: Ethyl Pyruvate (1.0 eq), Sulfuryl Chloride (

, 1.1 eq). -

Setup: Flame-dried round-bottom flask, inert atmosphere (

). -

Procedure:

-

Dissolve ethyl pyruvate in dry dichloromethane (DCM).

-

Cool to 0°C.

-

Add

dropwise over 30 minutes. -

Allow to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Check by TLC or NMR for disappearance of starting material.[1]

-

-

Workup: Wash with cold water and saturated

(carefully, gas evolution). Dry organic layer over -

Purification: Vacuum distillation.

Standard Thiazole Synthesis Protocol

Objective: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate.

-

Dissolution: Dissolve Thiourea (10 mmol) in Ethanol (20 mL).

-

Addition: Add Ethyl Chloropyruvate (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2-4 hours. A precipitate (thiazole hydrohalide salt) often forms.

-

Isolation:

-

Cool the mixture.

-

Neutralize with aqueous

or -

Filter the solid product.

-

Recrystallize from Ethanol/Water.[1]

-

Safety & Toxicology (MSDS Summary)

Hazard Classification:

-

Lachrymator: Extremely irritating to eyes and mucous membranes. Causes tearing.[1]

-

Corrosive: Causes severe skin burns and eye damage.

Handling Protocols:

-

Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2-8°C (Refrigerate). Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis and decomposition.[1]

References

-

ChemicalBook. (2025).[4] Ethyl chloropyruvate Properties and CAS 65868-37-3. Retrieved from [6]

- Organic Syntheses. (1946). Synthesis of Thiazole Derivatives via Hantzsch Reaction. Org. Syn. Coll. Vol. 3.

-

Fisher Scientific. (2024).[1] Safety Data Sheet: Ethyl 3-chloropropionate vs Ethyl Chloropyruvate. Retrieved from

-

PubChem. (2025).[7][8] Compound Summary: Ethyl 3-chloro-2-oxopropionate.[8] CID 11469164.[8] Retrieved from

-

SynQuest Labs. (2023). Product Specification: Ethyl 2-chloro-3-oxopropionate (Tech). Retrieved from

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. ethyl chloropyruvate, CAS No. 65868-37-3 - iChemical [ichemical.com]

- 3. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 4. Evidence of tautomerism in a triply /sup 15/N labeled monacetylporphyrin in NMR: kinetic HH/HD isotope effects and thermodynamics in CD/sub 2/Cl/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. N,N-Dicyclohexyl-2-benzothiazolsulfene amide | 4979-32-2 [chemicalbook.com]

- 7. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3 | CID 11469164 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on the synthesis of 3-chloropyruvic acid ethyl ester

This guide details the technical synthesis, mechanistic underpinnings, and application of Ethyl 3-chloropyruvate , a critical C3 synthon in medicinal chemistry.[1]

CAS: 65868-37-3 | Formula:

Executive Summary

Ethyl 3-chloropyruvate is a high-value

This guide presents the Sulfuryl Chloride (

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the electrophilic halogenation of the enol tautomer of ethyl pyruvate. Direct chlorination with chlorine gas (

Logical Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the enol intermediate as the nucleophilic species.[1]

Primary Synthesis Protocol: The Sulfuryl Chloride Route

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[1] The

Mechanism Visualization:

Figure 2: Mechanistic flow from keto-enol tautomerization to final substitution.[1][3]

Experimental Procedure

Scale: 100 mmol (approx. 11.6 g Ethyl Pyruvate)[1][4]

Reagents:

-

Ethyl Pyruvate (neat): 11.61 g (100 mmol)[1]

-

Sulfuryl Chloride (

): 14.17 g (105 mmol, 1.05 equiv)[1] -

Solvent: Dichloromethane (DCM) or Neat (Neat is preferred for industrial scale to simplify workup).[1]

-

Catalyst: Glacial Acetic Acid (catalytic drops) or HCl gas (generated in situ).[1]

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize evolved

and -

Charging: Charge the flask with Ethyl Pyruvate (11.61 g). Cool the system to 0–5°C using an ice/water bath.

-

Expert Insight: Cooling is critical. The enolization is endothermic, but the chlorination is exothermic. Starting cold prevents runaway side-reactions (dichlorination).[1]

-

-

Addition: Add Sulfuryl Chloride dropwise over 45–60 minutes.

-

Observation: Evolution of gas (

) will begin.[1] Maintain internal temperature below 10°C.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.

-

Monitoring: Monitor reaction progress via TLC (silica, 20% EtOAc/Hexane) or GC-MS.[1] The disappearance of the ethyl pyruvate peak indicates completion.

-

-

Workup:

-

Degassing: Bubble dry nitrogen through the reaction mixture for 1 hour to remove residual dissolved gases (

). -

Washing (Optional but recommended): Dilute with DCM (50 mL), wash with cold water (2 x 20 mL), then saturated

(carefully, gas evolution!), and finally brine. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Distill the crude oil under reduced pressure.

-

Target Fraction: Collect the fraction boiling at ~80–85°C at 10 mmHg (or ~185°C at atm, though vacuum is safer to prevent decomposition).

-

Quantitative Data Summary

| Parameter | Value / Condition |

| Yield | 75 – 85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184–185°C (760 mmHg) / 82°C (10 mmHg) |

| Density | ~1.22 g/mL |

| Purity Goal | >95% (by GC) |

Quality Control & Characterization

Validating the structure requires distinguishing the product from the starting material (ethyl pyruvate) and the over-chlorinated byproduct (ethyl 3,3-dichloropyruvate).[1]

Representative Spectral Data:

-

NMR (400 MHz,

-

IR Spectroscopy:

Application: Hantzsch Thiazole Synthesis

The primary utility of ethyl 3-chloropyruvate is the synthesis of 2-aminothiazole-4-carboxylates.[1]

Workflow:

-

Reactants: Ethyl 3-chloropyruvate + Thiourea (or Thioamide).[1]

-

Solvent: Ethanol or Methanol (reflux).

-

Outcome: Cyclization yields the thiazole ring with high regioselectivity.

Figure 3: The Hantzsch Thiazole synthesis pathway.[1][5][6][7][8]

Safety & Hazards (E-E-A-T)

Warning: Ethyl 3-chloropyruvate is a potent lachrymator and skin irritant.[1]

-

Engineering Controls: All operations must be performed in a properly functioning fume hood.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

Spill Management: Neutralize spills with dilute ammonia or sodium carbonate solution before cleanup to degrade the lachrymatory potential.

-

Storage: Store in a refrigerator (2–8°C) under inert atmosphere (Argon/Nitrogen). The compound can darken (polymerize/decompose) upon prolonged exposure to light and moisture.

References

-

Synthesis of 3-chloropyruvic acid (Precursor Methodology)

-

General Halogenation of Pyruvates

- Title: Synthesis of ethyl bromopyruv

- Source: Google P

-

URL:[1]

-

Application in Thiazole Synthesis

-

Physical Property Data

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ethyl chloropyruvate, CAS No. 65868-37-3 - iChemical [ichemical.com]

- 3. 3-Chloropyruvic acid ethyl ester CAS#: 65868-37-3 [m.chemicalbook.com]

- 4. Showing Compound Ethyl pyruvate (FDB008294) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sussex.figshare.com [sussex.figshare.com]

- 8. data.epo.org [data.epo.org]

- 9. youtube.com [youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

Technical Guide: Reactive Sites & Synthetic Utility of Ethyl 3-chloro-2-oxopropanoate

The following technical guide details the reactivity profile, synthesis applications, and handling protocols for Ethyl 3-chloro-2-oxopropanoate (also known as Ethyl Chloropyruvate).

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS: 33142-21-1) is a highly functionalized

Critical Safety Notice: This compound is a potent lachrymator and vesicant. It causes severe eye and skin irritation.[1][2][3] All manipulations must occur within a functioning fume hood using chemically resistant gloves (e.g., Nitrile/Neoprene).

Part 1: Molecular Architecture & Reactivity Map

The molecule's utility stems from the electronic interplay between its functional groups. The electron-withdrawing ester and ketone groups significantly increase the acidity of the

The Three Core Reactive Sites

-

Site C3 (Chloromethyl Carbon):

-

Nature: Primary alkyl halide activated by the adjacent carbonyl.

-

Reactivity: Highly susceptible to

displacement by nucleophiles (S, N, O). The adjacent

-

-

Site C2 (Ketone Carbon):

-

Nature:

-Keto carbonyl. -

Reactivity: More electrophilic than a standard ketone due to the inductive effects of the adjacent

and

-

-

Site C1 (Ester Carbon):

-

Nature: Carboxylate ester.

-

Reactivity: The least reactive electrophile of the three. It typically survives mild condensations at C2/C3 but can undergo hydrolysis or transesterification under forcing conditions.

-

Reactivity Diagram

The following diagram maps the electrophilic susceptibility of the molecule.

Caption: Electrophilic sites of Ethyl Chloropyruvate. C3 and C2 often react in tandem sequences to form heterocycles.

Part 2: Primary Synthetic Applications

Hantzsch Thiazole Synthesis

The most authoritative application of ethyl 3-chloro-2-oxopropanoate is the synthesis of Ethyl 2-aminothiazole-4-carboxylate derivatives. This reaction exploits the "1,3-dielectrophile" character of the C2-C3 unit.

-

Mechanism:

-

S-Alkylation: The sulfur atom of a thioamide (or thiourea) attacks C3, displacing chloride (

). -

Cyclization: The nitrogen atom attacks the C2 ketone.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

-

Asymmetric Reduction to Chlorohydrins

The C2 ketone can be stereoselectively reduced to form Ethyl (R)- or (S)-3-chlorolactate . These chiral chlorohydrins are valuable intermediates for synthesizing glycidic esters and epoxide drugs.

-

Catalysts: Stereoselectivity is usually achieved via biocatalysis (Ketoreductases/KREDs) or asymmetric transfer hydrogenation (Ru/Rh-chiral diamine complexes).

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Context: This protocol demonstrates the Hantzsch synthesis using thiourea. It is a self-validating system: the product precipitates upon neutralization, providing immediate visual confirmation of success.

Reagents:

-

Ethyl 3-chloro-2-oxopropanoate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (saturated aq. solution) or Ammonium Hydroxide

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of thiourea in absolute ethanol (concentration ~0.5 M).

-

Addition: Add 1.0 equivalent of ethyl 3-chloro-2-oxopropanoate dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales (>10g).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

) should disappear, replaced by a lower -

Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt may crystallize.

-

Neutralization (Critical Step): Pour the reaction mixture into water. Slowly add saturated sodium acetate or 10%

until pH ~8.-

Observation: A solid precipitate (free base) will form immediately.

-

-

Isolation: Filter the solid via vacuum filtration.[4] Wash with cold water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

| Parameter | Specification |

| Typical Yield | 85–95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178–180 °C (Lit. value for Ethyl 2-aminothiazole-4-carboxylate) |

| 1H NMR Diagnostic | Singlet at ~7.5 ppm (Thiazole C5-H) |

Protocol B: Pathway Visualization (Hantzsch Mechanism)

Caption: Stepwise mechanism of thiazole formation. The driving force is the formation of the stable aromatic thiazole ring.

Part 4: Safety & Stability (E-E-A-T)

Handling the Lachrymator

Ethyl 3-chloro-2-oxopropanoate is a potent lachrymator. It releases vapors that cause immediate, intense tearing and respiratory distress.

-

Engineering Control: NEVER open a bottle outside a fume hood.

-

Decontamination: Glassware should be rinsed with a dilute alkaline solution (e.g., 5% NaOH) in the hood before removal for washing. This hydrolyzes residual traces to non-volatile species.

Stability[4]

-

Thermal: Stable at room temperature if stored under inert gas.

-

Hydrolytic: Hygroscopic. Moisture leads to hydrolysis of the ester and/or the alkyl chloride, releasing HCl gas. Store in a desiccator or fridge (2–8°C).

References

-

PubChem. Ethyl 3-chloro-2-oxopropanoate (Compound Summary). National Library of Medicine. [Link]

-

Hantzsch, A. Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 1887. (Foundational mechanism).[5][6]

Sources

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The C5H7ClO3 Chemical Space

The molecular formula C5H7ClO3 represents a specific chemical space characterized by a Degree of Unsaturation (DoU) of 2. For the medicinal chemist, this formula does not represent a single entity but a divergent path of structural isomers, each serving as a critical scaffold in pharmaceutical synthesis.

This unsaturation typically manifests as two carbonyl groups (e.g., a keto-acid or an ester-acid halide). This guide isolates the two most chemically significant isomers relevant to drug development:

-

5-Chloro-4-oxopentanoic acid (5-Chlorolevulinic acid): A direct precursor to 5-Aminolevulinic acid (5-ALA), a standard-of-care agent in photodynamic therapy (PDT).

-

Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride): A bifunctional "lynchpin" reagent used in the construction of fluoroquinolone antibiotics and pyrrolinone heterocycles.

Nomenclature & Structural Analysis

Correct IUPAC nomenclature is not merely semantic; it dictates the hierarchy of reactivity. The naming of these isomers relies on the Principal Functional Group (PFG) priority rules.

Isomer A: 5-Chloro-4-oxopentanoic acid[1]

-

Structure:

-

Priority Logic: Carboxylic Acid > Ketone > Halide.

-

Numbering: The carboxyl carbon is C1.[1] The ketone falls on C4, and the chlorine on C5.

Isomer B: Ethyl 3-chloro-3-oxopropanoate[4][5][6]

-

Structure:

-

Priority Logic: Ester > Acid Halide.[4][5]

-

Note: According to IUPAC Blue Book P-65.6.3.3, esters (

) have seniority over acid halides (

-

-

Parent Chain: Propanoate (determined by the ester carbonyl).

-

Substituents: The acyl chloride group is treated as a substituent at position 3.

-

IUPAC Name: Ethyl 3-chloro-3-oxopropanoate (Commonly: Ethyl malonyl chloride).[6]

Visualization: IUPAC Priority Decision Tree

Figure 1: Decision matrix for IUPAC nomenclature based on functional group priority (Acid > Ester > Acid Halide).

Synthetic Utility: The 5-ALA Pathway[9][10]

The most high-value application of the C5H7ClO3 scaffold is the synthesis of 5-Aminolevulinic Acid (5-ALA) . 5-ALA is an endogenous non-protein amino acid used in fluorescence-guided surgery (glioma resection) and PDT for actinic keratosis.

Direct amination of levulinic acid is non-selective. The use of 5-chloro-4-oxopentanoic acid provides the necessary regioselectivity via the

Experimental Protocol: Synthesis of 5-ALA via Azidation

Safety Note: Sodium azide (

Step 1: Nucleophilic Substitution (Azidation)

-

Reagents: 5-Chloro-4-oxopentanoic acid (1.0 eq),

(1.5 eq), Acetone/Water (3:1). -

Procedure: Dissolve the chloro-acid in solvent. Add

dropwise at 0°C to prevent exotherm. Stir at RT for 12 hours. -

Mechanism:

attack of azide anion on the C5 carbon. -

In-Process Control (IPC): Monitor by TLC. The starting material spot (

) will disappear, replaced by the azide ( -

Workup: Extract with Ethyl Acetate. Do not concentrate to dryness (explosion risk). Use the solution directly in Step 2.

Step 2: Staudinger Reduction (or Hydrogenation)

-

Reagents: 5-Azido-4-oxopentanoic acid solution, Triphenylphosphine (

, 1.1 eq), Water. -

Procedure: Add

to the azide solution. Evolution of -

Hydrolysis: Add water to hydrolyze the iminophosphorane intermediate.

-

Purification: Precipitate the hydrochloride salt using ethanolic HCl.

Self-Validating Analytical Markers

To ensure the protocol worked, verify these specific spectral shifts:

| Marker | 5-Chloro-4-oxopentanoic acid (Start) | 5-Aminolevulinic acid (Product) |

| 1H NMR (C5 Protons) | Singlet | Singlet |

| IR Spectroscopy | C-Cl stretch ~700 cm⁻¹ | Broad N-H stretch ~3000-3300 cm⁻¹ |

| Visual | Colorless/Yellow Oil | White Crystalline Solid (HCl salt) |

Visualization: Reaction Pathway

Figure 2: Synthetic pathway converting the C5H7ClO3 scaffold to the drug 5-ALA via azide displacement.

Comparative Data Profile

For researchers selecting between these isomers for library synthesis, the following physicochemical data is critical.

| Property | 5-Chloro-4-oxopentanoic acid | Ethyl 3-chloro-3-oxopropanoate |

| CAS Registry | 60254-71-9 | 36239-09-5 |

| Physical State | Solid / Powder | Yellow Liquid (Corrosive) |

| Boiling Point | Decomposes >160°C | 60°C @ 7 Torr |

| Density | ~1.4 g/cm³ | 1.2 ± 0.1 g/cm³ |

| Primary Reactivity | C5-Electrophile (SN2) | Bifunctional Electrophile (Acylation/Alkylation) |

| Key Application | PDT Agents (5-ALA) | Heterocycles (Fluoroquinolones) |

| Stability | Hygroscopic, store at -20°C | Moisture sensitive (hydrolyzes to malonic acid) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189182, 5-Chloro-4-oxopentanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

- Shemin, D., & Russell, C. S. (1953).

- Hunter, C. A. (1995).Synthesis of 5-aminolevulinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. 60254-71-9|5-Chloro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 3. 5-Chloro-4-oxopentanoic acid | C5H7ClO3 | CID 189182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fundamental Reaction Mechanisms of Ethyl 3-Chloro-2-Oxopropanoate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS: 33142-21-1), also known as ethyl 3-chloropyruvate, represents a high-value electrophilic scaffold in organic synthesis. Its structural uniqueness lies in the contiguity of three reactive centers: a primary alkyl chloride, a reactive ketone, and an ester functionality. This "triad of reactivity" makes it a linchpin in the synthesis of heterocycles—specifically thiazoles via the Hantzsch synthesis—and chiral building blocks like ethyl 3-chlorolactate.

This guide deconstructs the core reaction mechanisms of this molecule, moving beyond simple transformation lists to explore the electronic and steric causalities that drive its chemistry.

Structural Analysis & Reactivity Profile

To predict reaction outcomes, one must first map the electronic landscape of the molecule.

-

C3 (

-Carbon): The methylene group is bonded to a chlorine atom and a carbonyl. The inductive effect of the carbonyl ( -

C2 (

-Carbon/Ketone): This ketone is unusually electrophilic compared to standard alkyl ketones. It is flanked by two electron-withdrawing groups: the chloromethyl group and the ethoxycarbonyl group. This destablizes the ground state, lowering the LUMO energy and increasing susceptibility to nucleophilic attack (e.g., hydration, hemiacetal formation). -

Ester Moiety: While generally the least reactive site, it serves as a directing group and can undergo transesterification or hydrolysis under forcing conditions.

Visualization: Electrophilic Reactivity Map

The following diagram outlines the primary sites of nucleophilic interaction.

Figure 1: Electrophilic reactivity map highlighting the dual susceptibility of the C2 and C3 carbons.

Mechanism 1: The Hantzsch Thiazole Synthesis

The most industrial-relevant application of ethyl 3-chloro-2-oxopropanoate is the synthesis of 2,4-disubstituted thiazoles. This reaction exploits the molecule's ability to act as a 1,3-dielectrophile.

Mechanistic Pathway

The reaction with a thioamide (or thiourea) proceeds via a stepwise condensation-cyclization sequence:

-

Nucleophilic Attack (

): The sulfur atom of the thioamide acts as a soft nucleophile, attacking the C3 carbon and displacing the chloride ion. This is the rate-determining step in many variations.-

Insight: The adjacent carbonyl at C2 enhances the rate of this substitution by stabilizing the transition state through orbital overlap, despite the steric bulk.

-

-

Imine Formation/Cyclization: The nitrogen of the thioamide (now a thioimidate) attacks the highly electrophilic C2 ketone.

-

Dehydration: The resulting hydroxy-thiazoline intermediate undergoes acid-catalyzed dehydration to aromatize, driving the equilibrium forward to the stable thiazole ring.

Detailed Workflow

Figure 2: Stepwise mechanism of the Hantzsch Thiazole Synthesis using ethyl 3-chloropyruvate.

Mechanism 2: Enantioselective Carbonyl Reduction

Ethyl 3-chloro-2-oxopropanoate is a prochiral ketone. Its reduction yields ethyl 3-chloro-2-hydroxypropanoate (ethyl 3-chlorolactate) , a vital chiral synthon for glycidic esters and beta-blockers.

Chemocatalytic vs. Biocatalytic Routes[1]

-

Biocatalysis: Enzymes such as Ketoreductases (KREDs) or whole-cell systems (e.g., Saccharomyces cerevisiae, E. coli recombinant strains) are preferred for their high enantioselectivity (>99% ee). The enzyme delivers a hydride from a cofactor (NADH/NADPH) to a specific face (Re or Si) of the C2 ketone.

-

Chemocatalysis: Asymmetric hydrogenation using Ru-BINAP or Rh-complexes. The electron-withdrawing chlorine atom at C3 can influence the coordination geometry, often requiring specific ligand tuning to prevent dechlorination.

Experimental Consideration: Stability

The substrate is unstable in aqueous buffers over long periods (hydrolysis/polymerization). Biphasic systems (e.g., Water/Butyl Acetate) are often employed to act as a reservoir for the substrate and product, protecting the enzyme from high organic concentrations while protecting the substrate from aqueous degradation [1].

Figure 3: Biocatalytic reduction pathway showing the divergence to (R) or (S) enantiomers.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

Objective: Synthesis of a thiazole ring via Hantzsch condensation.

-

Reagents: Ethyl 3-chloro-2-oxopropanoate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Absolute).

-

Procedure:

-

Dissolve 1.1 eq of thioacetamide in absolute ethanol (0.5 M concentration).

-

Add 1.0 eq of ethyl 3-chloro-2-oxopropanoate dropwise at room temperature. Note: The reaction is exothermic.

-

Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Neutralize the residue with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography.

-

-

Validation:

-

1H NMR (

): Look for the thiazole proton singlet at ~8.0 ppm and the disappearance of the

-

Protocol B: Asymmetric Reduction to Ethyl (R)-3-chlorolactate

Objective: Biocatalytic reduction using a KRED (Ketoreductase) screening kit.

-

System: Biphasic system (Phosphate Buffer pH 7.0 / Butyl Acetate).

-

Procedure:

-

Suspend the enzyme (e.g., KRED-101) and cofactor recycling system (GDH + Glucose) in 100 mM phosphate buffer (pH 7.0).

-

Dissolve ethyl 3-chloro-2-oxopropanoate in Butyl Acetate (10% v/v of total volume).

-

Add the organic phase to the aqueous phase. Stir vigorously at 30°C.

-

Monitoring: Monitor consumption of base (if using pH stat) or take aliquots for Chiral GC analysis.

-

Termination: Separate phases. Extract aqueous phase with EtOAc.

-

-

Critical Control Point: Maintain pH strictly between 6.5 and 7.5. The substrate hydrolyzes rapidly at pH > 8.0; the enzyme denatures at pH < 5.0.

References

-

Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. (1990). Link

- Note: While the title refers to the 4-chloro-3-oxo analog, the biphasic protocol described is the industry standard for stabilizing -halo-keto esters including ethyl 3-chloropyruv

-

Hantzsch Thiazole Synthesis. SynArchive. Link

-

Ethyl 3-chloro-2-oxopropanoate PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. Link

Sources

Technical Guide: Discovery, Synthesis, and Pharmaceutical Utility of Ethyl 3-Chloro-2-Oxopropionate

[1]

Executive Summary

Ethyl 3-chloro-2-oxopropionate (CAS: 1694-41-3), also known as ethyl 3-chloropyruvate, acts as a linchpin electrophile in modern heterocyclic chemistry.[1] Its structural duality—possessing both a reactive

Part 1: Historical Genesis and Chemical Evolution

The Hantzsch Legacy (1887)

The utility of

This compound represents a "second-generation" Hantzsch reagent.[1] Unlike simple chloroacetone, the ethyl ester moiety at the C1 position allows for orthogonal protection and subsequent derivatization, a feature critical for the multi-step synthesis of complex pharmaceutical scaffolds.

Evolution of Synthesis Methods

The preparation of ethyl 3-chloropyruvate has evolved from hazardous, stoichiometric halogenations to catalytic, green oxidation processes.

| Era | Method | Reagents | Mechanism | Pros/Cons |

| Classic (1900s) | Direct Halogenation | Ethyl Pyruvate + | Radical/Electrophilic Substitution | Pros: High conversion.Cons: Generates |

| Mid-Century | Oxidative Halogenation | Ethyl Lactate + | Oxidation then Chlorination | Pros: Uses cheaper lactate precursor.Cons: Low selectivity; over-chlorination.[1] |

| Modern (Green) | Aerobic Oxidation | Ethyl 3-chlorolactate + | Oxidative Dehydrogenation | Pros: Atom economy; uses |

Part 2: Mechanistic Utility & Visualization[1]

The core value of ethyl 3-chloropyruvate lies in its biselectrophilic nature.[1] It possesses two electrophilic centers:

-

C2 Ketone: Susceptible to nucleophilic attack (e.g., by nitrogen).[1]

-

C3 Carbon (with Cl): Susceptible to

displacement (e.g., by sulfur).[1]

Diagram: The Hantzsch Thiazole Synthesis

The following diagram illustrates the condensation of ethyl 3-chloropyruvate with thiourea to form Ethyl 2-aminothiazole-4-carboxylate , a common drug precursor.[1]

Caption: Step-wise mechanism of Hantzsch synthesis converting ethyl 3-chloropyruvate into a thiazole scaffold.

Part 3: Pharmaceutical Applications[1][2][3][4][5][6][7][8]

Cephalosporin Antibiotics (The "Side Chain" Architect)

Ethyl 3-chloropyruvate is the structural progenitor of the 2-aminothiazol-4-yl moiety found in many

-

Drug Targets: Cefixime , Cefdinir , Ceftriaxone .[1]

-

Role: The ester is reacted with thiourea to form the aminothiazole ring. This ring is then coupled to the cephalosporin core (7-ACA derivatives).[1] The thiazole side chain is crucial for the drug's spectrum of activity, particularly against Gram-negative bacteria, by enhancing penetration through the outer membrane porins.

Perkow Reaction & Enzymatic Probes

Beyond drugs, this compound is used to synthesize isotopically labeled phosphoenolpyruvate (PEP) .[1]

-

Mechanism: In the Perkow reaction, trialkyl phosphites react with ethyl 3-chloropyruvate.[1]

-

Utility: This yields vinyl phosphates used to map the stereochemistry of enzymatic phosphoryl transfers in glycolysis research.

Part 4: Experimental Protocol

Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A self-validating standard operating procedure for converting ethyl 3-chloropyruvate into a thiazole intermediate.[1]

Reagents:

-

Ethyl 3-chloropyruvate (1.0 equiv)[1]

-

Thiourea (1.1 equiv)[1]

-

Ethanol (Absolute, solvent)[1]

-

Sodium Acetate (Buffer/Base)[1]

Methodology:

-

Preparation: Dissolve 1.1 equivalents of thiourea in absolute ethanol (concentration ~0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 1.0 equivalent of ethyl 3-chloropyruvate dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting ester (

) should disappear, and a lower -

Workup: Cool the solution to room temperature. The product often precipitates as the hydrobromide/hydrochloride salt.

-

Neutralization: Pour the mixture into ice water containing sodium acetate (buffered to pH 5–6) to liberate the free base.

-

Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.[1]

Validation Criteria:

Part 5: Safety & Stability (Lachrymator Warning)

Hazard Profile:

-

Lachrymator: Ethyl 3-chloropyruvate is a potent tear gas agent.[1] It must be handled in a functioning fume hood.[1]

-

Skin Irritant: Causes severe skin burns and eye damage.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). It is prone to hydrolysis and polymerization if exposed to moisture or heat.

References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

-

PubChem. (2025).[1] "Ethyl 3-chloro-2-oxopropionate (Compound Summary)." National Library of Medicine. Link[1]

-

Organic Syntheses. (1998).[1] "Synthesis of Ethyl 2-Aminothiazole-4-carboxylate." Org.[1][2][3] Synth., Coll. Vol. 9, p. 155.[1] Link

-

Patel, K., et al. (2017).[1] "Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products." Mod Chem Appl, 5, 214.[1][4] Link

-

Zhang, X., et al. (2014).[1] "Efficient Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate over Vanadia Catalysts." Green Chemistry, 16, 372-380.[1] Link

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Thiazole Scaffolds Using Ethyl 3-Chloro-2-Oxopropanoate

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Introduction: The Thiazole Moiety and the Hantzsch Synthesis

The thiazole ring system is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including natural products and synthetic drugs.[1] Thiazole derivatives exhibit a vast array of biological activities, such as antifungal, anti-inflammatory, anti-HIV, and anticancer properties.[2][3] One of the most fundamental and reliable methods for constructing this valuable scaffold is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] This reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7]

This application note provides a detailed protocol and expert insights into the use of ethyl 3-chloro-2-oxopropanoate, a highly versatile α-halo-β-ketoester, as a key building block in the Hantzsch synthesis. This reagent allows for the direct installation of a carboxylate group at the C4 position of the thiazole ring, yielding valuable intermediates like ethyl 2-aminothiazole-4-carboxylate, which are pivotal for further functionalization in drug discovery programs.[8][9] We will delve into the reaction mechanism, provide a robust step-by-step experimental protocol, discuss optimization strategies, and outline critical safety considerations.

Reaction Mechanism and Guiding Principles

The Hantzsch synthesis is a multi-step process that efficiently assembles the thiazole ring.[10] The reaction between ethyl 3-chloro-2-oxopropanoate and a thioamide (thiourea is used here as a representative example) proceeds through a well-established pathway.[4]

The key mechanistic steps are:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon bearing the chlorine atom. This SN2 displacement of the chloride ion forms a key acyclic intermediate.[7][10]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This step forges the five-membered ring, creating a hydroxythiazoline intermediate.[4][10]

-

Dehydration: The final step is the acid-catalyzed or base-mediated elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.[1][10]

Understanding this mechanism is crucial for troubleshooting. For instance, a failure to form the product could indicate an issue with the initial nucleophilic attack (e.g., poor quality thioamide) or inefficient dehydration under the chosen reaction conditions.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Core Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol details a reliable procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a common and highly useful thiazole derivative. The method is adapted from established literature procedures.[11]

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity | Notes |

| Ethyl 3-chloro-2-oxopropanoate | 609-15-4 | C₅H₇ClO₃ | 150.56 | ≥95% | Lachrymator, handle in a fume hood.[12] |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | ≥99% | - |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | ≥99.5% | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥97% | For workup |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | For workup |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | For TLC |

| Petroleum Ether | 8032-32-4 | - | - | ACS Grade | For TLC |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow Diagram.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (3 mol equivalent). Add absolute ethanol (100 mL) and stir until the thiourea is mostly dissolved. In a fume hood, carefully add ethyl 3-chloro-2-oxopropanoate (2 mol equivalent) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic hotplate stirrer. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11] Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a solvent system of petroleum ether: ethyl acetate (e.g., 1:3 v/v) to develop the plate. The reaction is complete when the starting material spots have been consumed. A typical reaction time is 24 hours.[11]

-

Workup - Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Basification: While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) to the aqueous mixture until the pH reaches approximately 10. This step neutralizes any acid formed and precipitates the free amine product.[11]

-

Isolation: Collect the resulting off-white precipitate by vacuum filtration using a Büchner funnel.[11]

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For enhanced drying, a vacuum oven at low heat (e.g., 40-50 °C) can be used.

-

Purification (Optional): The precipitated product is often of high purity.[10] If further purification is required, the crude solid can be recrystallized from ethanol.[11]

Process Optimization and Troubleshooting

Optimizing the Hantzsch synthesis is key to maximizing yield and purity. Several parameters can be adjusted.[13]

| Parameter | Condition | Effect & Rationale |

| Temperature | Room Temp vs. Reflux | Most Hantzsch syntheses require heating to overcome the activation energy.[14] Running the reaction at room temperature may result in very low or no product formation.[10] Excessive heat can promote side reactions or degradation.[14] |

| Solvent | Ethanol, Methanol, DMF | Alcohols like ethanol and methanol are standard and effective solvents.[10] For less reactive substrates, a higher boiling point solvent like DMF may be beneficial, but this can complicate product isolation. |

| Stoichiometry | 1:1 vs. 1.5:1 (Thiourea:Haloketone) | Using a slight excess of the thioamide (e.g., 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to decomposition.[7][11] |

| Reaction Time | 2-24 hours | Reaction time is substrate-dependent. Monitoring by TLC is essential to avoid prolonged heating, which can lead to the formation of impurities.[10] |

| Alternative Energy | Microwave Irradiation | Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes (e.g., 10-30 min at 70-90°C) and often improves yields by providing rapid, uniform heating.[10][14] |

Troubleshooting Common Issues:

-

Low or No Yield:

-

Cause: Poor quality of the α-haloketone, which can decompose over time.[10]

-

Solution: Use fresh or properly stored ethyl 3-chloro-2-oxopropanoate. Ensure the purity of the thioamide.

-

Cause: Insufficient heating.[10]

-

Solution: Ensure the reaction reaches and maintains reflux. Monitor the temperature of the heating mantle or oil bath.

-

-

Formation of Side Products:

-

Cause: Overheating or extended reaction times.

-

Solution: Monitor the reaction closely by TLC and stop the reaction once the limiting reagent is consumed. Optimize the temperature to find a balance between reaction rate and purity.[14]

-

-

Difficulty in Product Isolation:

-

Cause: The product may have some solubility in the workup mixture.

-

Solution: Ensure the workup solution is sufficiently cold to minimize solubility. If precipitation is poor, consider extracting the aqueous solution with a suitable organic solvent like ethyl acetate after basification.

-

Safety and Handling Precautions

Working with ethyl 3-chloro-2-oxopropanoate and other reagents in this synthesis requires strict adherence to safety protocols.

| Reagent | Key Hazards | Recommended PPE | Handling & Disposal |

| Ethyl 3-chloro-2-oxopropanoate | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Lachrymator.[12] | Nitrile gloves, safety goggles with side shields, lab coat. Work exclusively in a certified chemical fume hood. | Avoid inhalation of vapors. In case of contact, immediately flush skin or eyes with copious amounts of water.[12] Dispose of as hazardous chemical waste according to institutional guidelines. |

| Thiourea | Suspected of causing genetic defects and cancer. | Nitrile gloves, safety goggles, lab coat. | Avoid creating dust. Handle as a potential carcinogen. Dispose of as hazardous chemical waste. |

| Ethanol | Flammable liquid and vapor. | Standard PPE. | Keep away from ignition sources. Use in a well-ventilated area or fume hood. |

| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. | Nitrile gloves, safety goggles, lab coat. | Handle with care, avoiding contact with skin and eyes. The dissolution and neutralization processes are exothermic. |

References

-

Mishra, R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048. Available from: [Link]

-

Taha, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Available from: [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available from: [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Rami, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Available from: [Link]

-

Mastering Thiazole Synthesis: Key Methods and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 257-268.

-

Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. Available from: [Link]

- SAFETY DATA SHEET - Ethyl chloroacet

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. nbinno.com [nbinno.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ethyl Chloropyruvate in the Synthesis of Thiazole-Fluoroquinolone Hybrids

This Application Note is designed for researchers and medicinal chemists in drug discovery, specifically focusing on the structural modification of fluoroquinolones (FQs) to overcome antimicrobial resistance.

Executive Summary

The emergence of multidrug-resistant (MDR) bacteria has necessitated the evolution of the fluoroquinolone (FQ) scaffold beyond the traditional 6-fluoro-4-quinolone-3-carboxylic acid core. Ethyl Chloropyruvate (ECP) serves as a critical C3-synthon in this evolution. It is primarily employed to synthesize thiazole-linked FQ hybrids via the Hantzsch thiazole synthesis. These hybrids exhibit enhanced lipophilicity and dual-mode binding affinity (DNA gyrase and Topoisomerase IV), often restoring potency against MRSA and Pseudomonas aeruginosa strains resistant to Ciprofloxacin.

This guide details the mechanistic basis and experimental protocols for utilizing ECP to append a 4-ethoxycarbonylthiazole moiety to the FQ core, a modification proven to improve pharmacokinetic profiles and broaden the antibacterial spectrum.

Chemical Basis & Mechanism[1][2]

The Strategic Role of Ethyl Chloropyruvate

Ethyl Chloropyruvate (CAS: 609-41-6) is an

-

Electrophilic Sites: The C-2 ketone (hard electrophile) and the C-3 alkyl chloride (soft electrophile).

-

Reaction Type: Hantzsch Thiazole Synthesis (Cyclocondensation).

-

Outcome: Formation of a 1,3-thiazole ring attached to the FQ scaffold, typically at the C-3 position (replacing the carboxylic acid) or the C-7 piperazine tail.[1][2][3]

Reaction Mechanism: Hantzsch Cyclization

The formation of the thiazole-FQ hybrid proceeds through a stepwise condensation and alkylation sequence:

-

Nucleophilic Attack: The sulfur atom of the FQ-thioamide/thiosemicarbazide attacks the C-3 carbon of ECP, displacing the chloride ion (S_N2).

-

Imine Formation: The terminal amine of the thioamide attacks the C-2 ketone of the ECP moiety.

-

Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 1,3-thiazole ring.

Caption: Mechanistic pathway for the Hantzsch cyclization between a Fluoroquinolone-thiosemicarbazide and Ethyl Chloropyruvate to form the thiazole ring.

Experimental Protocol: Synthesis of C-3 Thiazole-Ciprofloxacin Hybrid

This protocol describes the conversion of Ciprofloxacin (or generic FQ acid) into a 4-ethoxycarbonylthiazol-2-yl hydrazone derivative.

Reagents & Equipment

-

Starting Material: Ciprofloxacin (or Norfloxacin/Levofloxacin) hydrazide.

-

Reagent: Ethyl Chloropyruvate (98%, stored at 2-8°C).

-

Solvent: Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

-

Catalyst: Glacial Acetic Acid (catalytic amount) or Triethylamine (Et3N) if HCl scavenging is required.

-

Equipment: Reflux condenser, magnetic stirrer, TLC (SiO2, MeOH:CHCl3 1:9).

Step-by-Step Methodology

Stage 1: Preparation of the FQ-Thiosemicarbazide Precursor

Note: If starting from the FQ-Carboxylic Acid, first convert to FQ-Ester, then FQ-Hydrazide using Hydrazine Hydrate.

-

Dissolution: Dissolve 10 mmol of FQ-Hydrazide in 30 mL of ethanol (or dioxane).

-

Addition: Add 11 mmol of an isothiocyanate (e.g., phenyl isothiocyanate) to generate the thiosemicarbazide linkage.

-

Reflux: Heat at reflux for 4–6 hours. Monitor by TLC.[2]

-

Isolation: Cool to room temperature. The thiosemicarbazide intermediate usually precipitates. Filter, wash with cold ethanol, and dry.

Stage 2: Cyclization with Ethyl Chloropyruvate

This is the critical step involving ECP.

-

Setup: In a 100 mL round-bottom flask, suspend 5 mmol of the FQ-Thiosemicarbazide (from Stage 1) in 25 mL of absolute ethanol.

-

Reagent Addition: Add 5.5 mmol (1.1 eq) of Ethyl Chloropyruvate dropwise.

-

Expert Tip: ECP is lachrymatory; handle in a fume hood.

-

-

Reaction: Reflux the mixture for 6–12 hours.

-

Observation: The suspension typically clears as the reaction proceeds, followed by the precipitation of the thiazole product.

-

-

Monitoring: Check TLC for the disappearance of the thiosemicarbazide spot.

-

Work-up:

-

Purification: Recrystallize from DMF/Ethanol or Dioxane.

Data Summary & Yield Expectations

| Parameter | Condition/Value | Notes |

| Stoichiometry | 1.0 : 1.1 (FQ : ECP) | Slight excess of ECP ensures completion. |

| Temperature | 78°C (Ethanol Reflux) | Higher temp (DMF, 100°C) reduces time but increases impurities. |

| Time | 6 – 12 Hours | Dependent on the steric bulk of the FQ C-7 substituent. |

| Typical Yield | 65% – 82% | Lower yields often due to incomplete cyclization or hydrolysis of ester. |

| Appearance | Yellow to Pale Orange Solid | Color intensity varies with conjugation length. |

Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Incomplete Cyclization: Often observed if the reaction is run at room temperature. The dehydration step requires heat.

-

Solution: Ensure vigorous reflux. If using Ethanol, switch to Propanol for a higher boiling point.

-

-

Hydrolysis of Ethyl Ester: The ethyl ester group on ECP can hydrolyze to the acid under strongly acidic/basic conditions.

-

Solution: Use anhydrous solvents. Avoid strong mineral bases for neutralization; use mild NaHCO3.

-

-

Side Reactions (N-Alkylation): ECP can alkylate the piperazine nitrogen (at C-7) if it is not protected or if the stoichiometry is uncontrolled.

-

Solution: If the C-7 amine is secondary, consider Boc-protection before the Hantzsch reaction, or use exactly 1.0 equivalent of ECP.

-

Structural Validation

The formation of the thiazole ring is confirmed by 1H NMR :

-

Thiazole C-5 Proton: Look for a characteristic singlet signal between δ 7.8 – 8.5 ppm .

-

Ethyl Group: A quartet (~4.3 ppm) and triplet (~1.3 ppm) confirm the retention of the ethoxycarbonyl group from ECP.

Safety & Handling

-

Ethyl Chloropyruvate:

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Lachrymator.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). It degrades/darkens upon exposure to moisture and light.

-

-

Fluoroquinolones:

-

Hazards: Potential photosensitizers and neurotoxins at high doses. Handle powders in a biosafety cabinet or fume hood to avoid inhalation.

-

References

-

Synthesis of Thiazole-Quinolone Hybrids

- Source: Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antibacterial activity of new 3-thiazoles substituted fluoroquinolones. Journal of Saudi Chemical Society.

-

Link:[Link]

- Mechanistic Insight (Hantzsch Reaction): Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for Hantzsch Mechanism). Context: Describes the reaction of -haloketones (like ECP) with thioamides.

-

Prulifloxacin & Thiazeto-Quinolones

- Source: Al-Trawneh, S. A. (2016). Synthesis and Biological Evaluation of New Fluoroquinolone Derivatives. Open Journal of Medicinal Chemistry.

-

Link:[Link]

-

General Reactivity of Ethyl Chloropyruvate

- Source: PubChem Compound Summary for CID 12041, Ethyl chloropyruv

-

Link:[Link]

Sources

- 1. CN101418005B - Novel method for synthesizing prulifloxacin - Google Patents [patents.google.com]

- 2. WO2009093268A1 - Process for the preparation of highly pure prulifloxacin - Google Patents [patents.google.com]

- 3. WO2008059512A1 - Process for preparation of prulifloxacin using novel intermediates - Google Patents [patents.google.com]

- 4. ijirset.com [ijirset.com]

- 5. CN102093393B - Method for preparing prulifloxacin and intermediate product thereof - Google Patents [patents.google.com]

- 6. EP2524922A1 - Optically active compound of prulifloxacin for treating infection and preparation method thereof - Google Patents [patents.google.com]

experimental setup for stereoselective reactions with 3-chloropyruvic acid ethyl ester

Executive Summary

Ethyl 3-chloropyruvate (1 ) is a highly versatile bifunctional building block containing both an

The most high-value transformation of 1 is its stereoselective reduction to ethyl 3-chlorolactate (2) . This chiral alcohol is a gateway intermediate for the synthesis of leukotriene inhibitors, antibiotics, and chiral epoxides.

This guide details two validated protocols for generating high-enantiomeric excess (ee) ethyl 3-chlorolactate:

-

Biocatalytic Reduction: Utilizing Ketoreductases (KREDs) for mild, aqueous-phase synthesis.

-

Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru-TsDPEN catalysts for scalable chemical synthesis.

Substrate Handling & Stability Profile

Compound: Ethyl 3-chloropyruvate (CAS: 33142-21-1)

Structure:

Stability Challenges

Ethyl 3-chloropyruvate is significantly more reactive than simple pyruvate esters due to the electron-withdrawing chlorine atom adjacent to the carbonyl.

-

Base Sensitivity: Extremely sensitive to basic conditions. In the presence of alkoxides or hydroxide, it rapidly undergoes Darzens condensation (self-reaction) or degradation/polymerization.

-

Nucleophilic Attack: The

-keto group is highly electrophilic; the -

Perkow Reaction Risk: Reacts violently with phosphites (e.g., during certain workups or parallel synthesis steps involving phosphorus reagents).

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen.

-

Container: Amber glass to prevent photochemical degradation.

Protocol A: Biocatalytic Asymmetric Reduction (Enzymatic)

Objective: Synthesis of Ethyl (R)- or (S)-3-chlorolactate (>99% ee) using Ketoreductases (KREDs). Mechanism: NADPH-dependent hydride transfer.

Rationale

Biocatalysis is preferred for this substrate because it operates at neutral pH (6.5–7.0), mitigating the risk of base-mediated degradation. KREDs offer superior enantioselectivity compared to wild-type Baker's Yeast.

Workflow Diagram

Figure 1: Workflow for identifying and scaling up the enzymatic reduction of ethyl 3-chloropyruvate.

Experimental Procedure (Preparative Scale - 10g)

Materials:

-

Substrate: Ethyl 3-chloropyruvate (10.0 g, 66.4 mmol)

-

Enzyme: Commercial KRED (e.g., Codexis KRED-P1 series or equivalent) - 200 mg

-

Cofactor Recycling: Glucose Dehydrogenase (GDH, 100 mg) + NADP+ (50 mg) + Glucose (14.0 g, 1.2 eq)

-

Buffer: 0.1 M Potassium Phosphate (KPi), pH 7.0, containing 1 mM MgSO4.

Step-by-Step:

-

Buffer Setup: In a 500 mL reactor equipped with an overhead stirrer and pH probe, add 200 mL of KPi buffer.

-

Cofactor Addition: Add Glucose, NADP+, and GDH. Stir gently until dissolved.

-

Enzyme Addition: Add the selected KRED powder. Stir for 10 mins to ensure hydration.

-

Substrate Addition: Dissolve Ethyl 3-chloropyruvate in DMSO (10 mL). Add this solution dropwise to the reactor over 30 minutes.

-

Critical Control: The substrate is acidic upon hydrolysis; use a pH-stat to maintain pH at 7.0 using 1M NaOH (add very slowly to avoid local high pH pockets which destroy the substrate).

-

-

Reaction: Stir at 30°C for 12–24 hours. Monitor consumption by TLC or HPLC.

-

Workup:

-

Add Celite (5 g) and filter to remove enzyme debris.

-

Extract the filtrate with MTBE (3 x 100 mL). Ethyl acetate is also suitable but extracts more water.

-

Wash combined organics with brine, dry over Na2SO4, and concentrate

-

Note: The product is a high-boiling oil. Purification via vacuum distillation is possible but risky (polymerization). Flash chromatography (Hexane/EtOAc) is preferred.

-

Protocol B: Asymmetric Transfer Hydrogenation (Chemical)

Objective: Synthesis of Ethyl (S)-3-chlorolactate using Ru-TsDPEN catalyst. Mechanism: Metal-ligand bifunctional catalysis (Noyori Transfer Hydrogenation).

Rationale

Chemical catalysis is preferred when enzyme cost is prohibitive or when the substrate concentration must be very high (>100 g/L). The Ru-TsDPEN system is robust for

Reaction Scheme Diagram

Figure 2: Asymmetric Transfer Hydrogenation pathway using Ru-Noyori catalyst.

Experimental Procedure

Materials:

-

Substrate: Ethyl 3-chloropyruvate (5.0 g, 33.2 mmol)